乙基4-((4-((3-(苯并[d]噻唑-2-基)-6-苄基-4,5,6,7-二氢噻吩并[2,3-c]吡啶-2-基)羰胺)苯基磺酰)哌啶-1-羧酸酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C35H36ClN5O5S3 and its molecular weight is 738.33. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride及其衍生物的潜在抗菌活性已得到探索。例如,通过分子杂交设计的化合物系列显示出对分枝杆菌和结核分枝杆菌有希望的抗结核活性,表明它们作为新型抗菌剂的潜力(Jeankumar et al., 2013)。类似地,其他衍生物已被研究其抗菌和抗真菌活性,突出了它们的广谱抗菌潜力(Patel & Agravat, 2007)。
抗癌潜力
含磺酰胺基团的新型杂环化合物的合成已针对探索它们作为抗菌剂的用途。这些努力已经导致发现具有显着抗菌活性的化合物,表明了开发新治疗剂的潜在途径(Azab, Youssef, & El-Bordany, 2013)。此外,新型咔唑衍生物的探索揭示了它们有希望的抗菌、抗真菌和抗癌活性,特别是对人乳腺癌细胞系 MCF7,展示了它们在抗癌药物开发中的潜力(Sharma, Kumar, & Pathak, 2014)。
酶抑制用于结核病治疗
噻唑-氨基哌啶杂合类似物的设计和合成已导致新型结核分枝杆菌 GyrB 抑制剂的鉴定,在相关浓度下表现出显着的抑制活性和非细胞毒性。这些发现强调了此类化合物在开发结核病新疗法中的潜力(Reddy et al., 2014)。
杂环合成和表征
对各种杂环化合物的化学研究,包括那些含有苯并噻唑部分的化合物,已经产生了对它们的合成、表征和生物学特性的新见解。这些研究有助于更广泛地了解这些化合物的化学和药理多样性,为进一步的药物开发铺平了道路(Vasileva et al., 2018)。
属性
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N5O5S3.ClH/c1-2-45-35(42)39-18-20-40(21-19-39)48(43,44)26-14-12-25(13-15-26)32(41)37-34-31(33-36-28-10-6-7-11-29(28)46-33)27-16-17-38(23-30(27)47-34)22-24-8-4-3-5-9-24;/h3-15H,2,16-23H2,1H3,(H,37,41);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEBUUBEIKLYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClN5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。